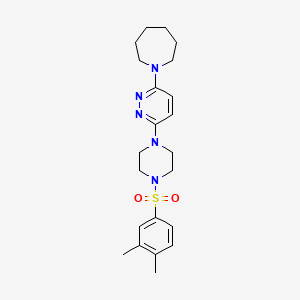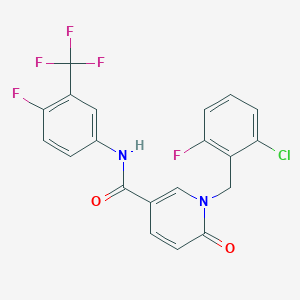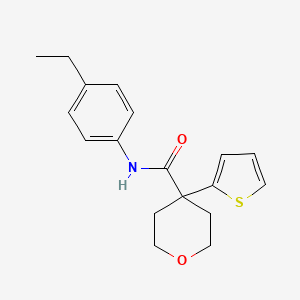
1-(6-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazine ring, a piperazine moiety, and a sulfonyl group attached to a dimethylbenzene ring. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring and the piperazine moiety.
Reaction with Substituted Aryl Isothiocyanate: The compound 4 (1 equiv., 10 mmol) and substituted aryl isothiocyanate (1 equiv., 10 mmol) are mixed in 25 ml of anhydrous ethanol and heated under reflux.
Cooling and Filtration: The reaction mixture is cooled, and the precipitate is filtered off, washed with ether, and dried.
化学反应分析
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is used in biological assays to study its effects on various enzymes and receptors.
Industrial Applications:
作用机制
The mechanism of action of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and increasing the levels of acetylcholine in the synaptic cleft . This inhibition can help alleviate symptoms of diseases characterized by acetylcholine deficiency.
相似化合物的比较
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can be compared with other similar compounds, such as:
- N-benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine .
- 2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE lies in its specific combination of the pyridazine ring, piperazine moiety, and sulfonyl group, which contributes to its distinct biological properties.
属性
分子式 |
C22H31N5O2S |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
1-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C22H31N5O2S/c1-18-7-8-20(17-19(18)2)30(28,29)27-15-13-26(14-16-27)22-10-9-21(23-24-22)25-11-5-3-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3 |
InChI 键 |
HNEZNGXGJMRTND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B11249999.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250001.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250017.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11250025.png)

![N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11250034.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11250042.png)
![2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine](/img/structure/B11250051.png)

![2-((1-(2,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11250055.png)

![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11250066.png)
![ethyl 2-{[(6-allyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11250071.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11250079.png)
